![molecular formula C19H21N5O2S B6564306 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide CAS No. 946371-28-4](/img/structure/B6564306.png)
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide, or DMP-ABS, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of benzenesulfonamide and is composed of a phenyl ring linked to a sulfonamide group. The compound is used as a versatile tool in various research applications due to its unique properties and ability to act as a catalyst.
Aplicaciones Científicas De Investigación
- TCMDC-124952 was part of the Tres Cantos Antimalarial Set (TCAMS) screened against Plasmodium falciparum stage V gametocytes. It demonstrated dual activity against both gametocytes and asexual stages . This finding is crucial for malaria control and eradication efforts.
- The compound exhibited transmission-blocking potential by completely blocking transmission in the standard membrane feeding assay. This property makes it valuable for interrupting malaria transmission .
- TCMDC-124952 belongs to the benzenesulfonamide derivative class. It selectively inhibits PTR1 and shows growth inhibition of kinetoplastid parasites in the 5 μM range . This suggests its potential in treating kinetoplastid-related diseases.
- In the Pb ODA assay, TCMDC-124952 demonstrated potent inhibition of male gametocyte functional viability, with 75.4% inhibition. However, its activity against female gametocytes was lower (27.4% inhibition) .
- TCMDC-124952 represents a new chemical structure unrelated to previously described antimalarials. Such novel compounds can serve as starting points for future drug discovery programs and help identify new modes of action in malaria transmission .
Antimalarial Activity
Transmission-Blocking Potential
Kinetoplastid Parasites
Male Gametocyte Inhibition
Novel Chemical Structures
Mecanismo De Acción
Target of Action
TCMDC-124952, also known as N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is a crucial enzyme involved in protein translation in the malaria parasite, Plasmodium falciparum . Another potential target is the essential malarial kinase PfCLK3 .
Mode of Action
TCMDC-124952 inhibits the PfAsnRS via a unique mechanism known as reaction hijacking . This process involves the enzyme-mediated production of an Asn-TCMDC-124952 adduct, which inhibits protein translation and activates the amino acid starvation response .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124952 affects the protein translation pathway, leading to an activation of the amino acid starvation response . This response is a cellular stress response activated due to amino acid scarcity. The potential inhibition of PfCLK3 could also affect various biochemical pathways, given the kinase’s role in multiple cellular processes .
Pharmacokinetics
The compound’s potent activity against parasite cultures suggests it may have favorable bioavailability .
Result of Action
The inhibition of PfAsnRS and potentially PfCLK3 by TCMDC-124952 leads to potent activity against Plasmodium falciparum cultures . This suggests that the compound could have a significant impact on the growth and survival of the malaria parasite.
Propiedades
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-14-13-18(24(2)3)22-19(20-14)21-15-9-11-16(12-10-15)23-27(25,26)17-7-5-4-6-8-17/h4-13,23H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCZDNCTYGHQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.